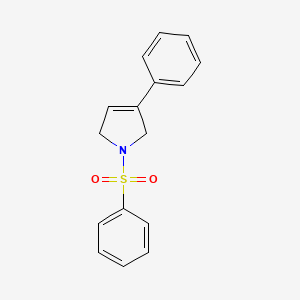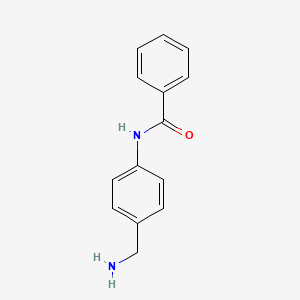
N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide, also known as L-732,138, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of oxazole carboxamides and has been found to exhibit promising results in several studies.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide involves the inhibition of FAAH, which is an enzyme that is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which has been found to have a range of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide has several biochemical and physiological effects. These include reducing pain and inflammation, improving memory and learning, and reducing anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide in lab experiments is its potent and selective inhibition of FAAH. This makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of this compound is that it may have off-target effects on other enzymes or receptors, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide. One area of interest is in the development of new drugs based on this compound that can target FAAH for the treatment of various diseases such as chronic pain, anxiety, and depression. Another area of research is in the study of the physiological effects of endocannabinoids and their role in various physiological processes.
In conclusion, N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide is a promising compound that has been studied for its potential use in various scientific research applications. Its potent and selective inhibition of FAAH makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. While there are limitations to its use, there are several future directions for research that hold promise for the development of new drugs and a better understanding of the physiological effects of endocannabinoids.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-2-butanone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydroxylamine hydrochloride to form the desired compound.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to act as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-8(2)13-12(9(3)17-19-13)14(18)16-11-6-4-5-10(15)7-11/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPFOCOQPDXQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)NC2=CC(=CC=C2)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(2,7-diazaspiro[4.5]decane-7-carbonylamino)benzoate;hydrochloride](/img/structure/B7451276.png)


![6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride](/img/structure/B7451298.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451308.png)

![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)





